2-(Azetidin-3-ylmethyl)-1-methyl-2,3-dihydro-1H-imidazole
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Overview
Description
2-(Azetidin-3-ylmethyl)-1-methyl-2,3-dihydro-1H-imidazole is a heterocyclic compound that features both an azetidine and an imidazole ring. These structures are known for their significant roles in medicinal chemistry due to their unique chemical properties and biological activities. The azetidine ring, a four-membered nitrogen-containing ring, is relatively rare in nature but has been found to exhibit a variety of biological activities . The imidazole ring, a five-membered ring containing two nitrogen atoms, is a common motif in many biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing azetidines is through the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition reaction between an imine and an alkene component . Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one by the DBU-catalyzed Horner–Wadsworth–Emmons reaction .
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-ylmethyl)-1-methyl-2,3-dihydro-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Halogens (e.g., Cl₂, Br₂) in the presence of a catalyst or nucleophiles (e.g., NaOH, KCN) in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, reduction may yield alcohols or amines, and substitution may yield halogenated compounds or other substituted derivatives.
Scientific Research Applications
2-(Azetidin-3-ylmethyl)-1-methyl-2,3-dihydro-1H-imidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-ylmethyl)-1-methyl-2,3-dihydro-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can act as a bioisostere, mimicking the structure of natural substrates and thereby inhibiting enzyme activity or receptor binding . The imidazole ring can participate in hydrogen bonding and π-π interactions, further enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-(Prop-1-en-2-yl)azetidin-2-one: This compound also contains an azetidine ring and has been studied for its antiproliferative and tubulin-destabilizing effects.
2-(Azetidin-3-ylmethyl)-2H-1,2,3-triazole: This compound features an azetidine ring and a triazole ring, and has been investigated for its potential as a pharmaceutical intermediate.
N-Boc-azetidin-3-ylidene: This compound is a precursor in the synthesis of various azetidine derivatives.
Uniqueness
2-(Azetidin-3-ylmethyl)-1-methyl-2,3-dihydro-1H-imidazole is unique due to the combination of the azetidine and imidazole rings in its structure. This dual-ring system provides a unique set of chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C8H15N3 |
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Molecular Weight |
153.22 g/mol |
IUPAC Name |
2-(azetidin-3-ylmethyl)-3-methyl-1,2-dihydroimidazole |
InChI |
InChI=1S/C8H15N3/c1-11-3-2-10-8(11)4-7-5-9-6-7/h2-3,7-10H,4-6H2,1H3 |
InChI Key |
IFFAJTFOJZTQPG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CNC1CC2CNC2 |
Origin of Product |
United States |
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